molecular formula C8H12O2 B14670212 6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS No. 42117-27-1

6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B14670212
CAS No.: 42117-27-1
M. Wt: 140.18 g/mol
InChI Key: FKWQACMGUFRZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group and two methyl groups on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one typically involves the hydroxylation of 4,4-dimethylcyclohex-2-en-1-one. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective hydroxylation of the desired position on the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly oxidants and catalysts is also a focus in industrial settings to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the specific positioning of the hydroxyl group and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

42117-27-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-hydroxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)7(10)5-8/h3-4,7,10H,5H2,1-2H3

InChI Key

FKWQACMGUFRZGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C=C1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.